4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4E)-4-decylidene-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-6-7-8-9-10-11-13-12(2)15-16-14(13)17/h11H,3-10H2,1-2H3,(H,16,17)/b13-11+ |
InChI Key |
QXCVMDQFEYUSLU-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/1\C(=NNC1=O)C |
Canonical SMILES |
CCCCCCCCCC=C1C(=NNC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Decylidene 3 Methyl 1h Pyrazol 5 4h One
Precursor Synthesis: 3-Methyl-1H-pyrazol-5(4H)-one
The foundational precursor, 3-Methyl-1H-pyrazol-5(4H)-one, is a well-established heterocyclic compound. acs.org Its synthesis is traditionally achieved through the reaction of a β-keto ester with a hydrazine (B178648) derivative. nih.govresearchgate.net This method is widely utilized due to the accessibility of the starting materials and the efficiency of the reaction. nih.gov
The most common and direct method for synthesizing 3-Methyl-1H-pyrazol-5(4H)-one is the cyclocondensation reaction between ethyl acetoacetate (B1235776), a β-keto ester, and hydrazine hydrate. nih.govrjpbcs.comnih.gov The reaction mechanism proceeds through an initial condensation of the hydrazine with the ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization that eliminates a molecule of ethanol (B145695) to form the stable five-membered pyrazolone (B3327878) ring. nih.gov
This reaction can be carried out using various hydrazine derivatives. For instance, reacting ethyl acetoacetate with phenylhydrazine (B124118) or methyl hydrazine yields the corresponding N-substituted pyrazolones, 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one and 1,3-dimethyl-5-pyrazolone, respectively. ias.ac.inmdpi.com The fundamental reaction, however, remains the condensation-cyclization cascade. ias.ac.in
The efficiency of the synthesis of 3-Methyl-1H-pyrazol-5(4H)-one can be influenced by several reaction parameters. Key variables include the choice of solvent, reaction temperature, and reaction time. While the reaction can be effectively performed in a solvent such as ethanol rjpbcs.com, optimization studies have demonstrated that the reaction can also proceed efficiently under solvent-free conditions.
One optimized procedure involves the dropwise addition of methyl hydrazine to ethyl acetoacetate at 0°C, followed by heating at 80°C for one hour and then at 90°C for 30 minutes. ias.ac.in This solvent-free approach not only simplifies the work-up procedure by eliminating the need for solvent removal but can also lead to quantitative yields. ias.ac.in The choice of starting materials and the control of temperature are crucial for maximizing the yield and purity of the final pyrazolone precursor. ias.ac.in
| Parameter | Condition | Effect on Synthesis | Source |
| Solvent | Ethanol | Serves as a common reaction medium, facilitating the dissolution of reactants. | rjpbcs.com |
| Solvent | Water | Can be used as a green solvent, especially in the initial stages of multi-component reactions. | nih.gov |
| Solvent | Solvent-Free | Simplifies purification, reduces waste, and can lead to quantitative yields. | ias.ac.in |
| Temperature | 0°C (initial addition) | Controls the initial exothermic reaction between hydrazine and the β-keto ester. | ias.ac.in |
| Temperature | 80-90°C (heating) | Drives the intramolecular cyclization and elimination steps to completion. | ias.ac.in |
| Reactants | Hydrazine Hydrate | Yields the N-unsubstituted 3-Methyl-1H-pyrazol-5(4H)-one. | rjpbcs.com |
| Reactants | Phenylhydrazine | Yields the N-phenyl substituted analogue, 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. | mdpi.com |
Knoevenagel Condensation and Related Approaches for C-4 Functionalization
The introduction of the decylidene group onto the pyrazolone core is achieved via a Knoevenagel condensation reaction. rjpbcs.comjk-sci.com This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of a compound with an active methylene (B1212753) group—in this case, the C-4 position of the pyrazolone ring—with a carbonyl compound, such as an aldehyde or ketone. rjpbcs.comjk-sci.com
The synthesis of 4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one involves the direct reaction of the precursor, 3-Methyl-1H-pyrazol-5(4H)-one, with decanal, a long-chain aliphatic aldehyde. rjpbcs.com The active methylene group at the C-4 position of the pyrazolone readily acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanal. rjpbcs.com Following the initial addition, a dehydration step occurs, resulting in the formation of a C=C double bond and yielding the desired 4-decylidene product. jk-sci.com This reaction is typically performed by refluxing the reactants in the presence of a basic catalyst. rjpbcs.com
The choice of catalyst is critical for the success of the Knoevenagel condensation. Various catalytic systems, including basic, organocatalytic, and Lewis acid catalysts, have been employed.
Piperidine (B6355638): A secondary amine, piperidine is a frequently used and effective basic organocatalyst for this transformation. rjpbcs.comnih.gov Its mechanism involves a dual role. First, it acts as a base to deprotonate the active methylene group of the pyrazolone, forming a reactive enolate. jk-sci.com Concurrently, it can react with the aldehyde to form a more electrophilic iminium ion intermediate. nih.govsci-hub.seacs.org The subsequent reaction between the pyrazolone enolate and the iminium ion, followed by elimination of the piperidine catalyst, yields the final product. nih.govacs.org Theoretical studies suggest that the formation of the iminium ion is often the rate-determining step. acs.org
Sodium Acetate (B1210297) (NaOAc): As a weaker base, sodium acetate is also an effective catalyst for promoting the condensation, particularly in protic solvents like aqueous ethanol. nih.gov It functions as a general base catalyst, facilitating the deprotonation of the pyrazolone's active methylene group to generate the nucleophilic enolate, which then attacks the aldehyde. nih.gov This system offers a milder alternative to stronger amine bases.
Cerium(IV) Sulfate (Ce(SO₄)₂·4H₂O): Lewis acids such as Ce(SO₄)₂·4H₂O can also catalyze this type of reaction. researchgate.net The Lewis acidic metal center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enol form of the pyrazolone. This approach is valuable in one-pot, multi-component syntheses of related structures. researchgate.net
| Catalyst | Type | Mechanistic Role | Source |
| Piperidine | Basic Organocatalyst | Forms a pyrazolone enolate and an aldehyde-derived iminium ion intermediate. | rjpbcs.comjk-sci.comnih.govacs.org |
| Sodium Acetate | Weak Base | Deprotonates the active methylene group of the pyrazolone to form an enolate. | nih.gov |
| Ce(SO₄)₂·4H₂O | Lewis Acid | Activates the aldehyde's carbonyl group towards nucleophilic attack. | researchgate.net |
| Pyrrolidine/BzOH | Organocatalyst Salt | Facilitates sequential double condensation reactions in related systems. | acs.org |
The solvent system plays a significant role in the Knoevenagel condensation, influencing reaction rates, yields, and ease of product isolation.
Alcohols (Ethanol, Methanol): Protic solvents like absolute ethanol are commonly used, often in conjunction with a catalyst like piperidine, under reflux conditions. rjpbcs.com Methanol has been shown to participate directly in the catalytic cycle, for example by stabilizing intermediates in piperidine-catalyzed reactions. nih.govacs.org Aqueous ethanol (e.g., 70% EtOH) has also been successfully employed, particularly with catalysts like sodium acetate, providing a greener solvent alternative. nih.gov
Aprotic Solvents (Dioxane): Anhydrous aprotic solvents such as dioxane are also effective media for this reaction. rjpbcs.com The use of an anhydrous solvent can be crucial to prevent potential side reactions, such as hydrolysis of intermediates or products. researchgate.net
Green Solvents (Glycerol, Water): In the context of green chemistry, efforts have been made to replace traditional organic solvents. Glycerol (B35011) has been shown to be an excellent, environmentally benign solvent for related multi-component reactions involving pyrazolone condensation, often providing high yields without an additional catalyst. core.ac.uk Water has also been used effectively, particularly in taurine-catalyzed systems for synthesizing related pyrazole (B372694) derivatives. nih.gov The choice of solvent can dramatically affect reaction outcomes, as demonstrated in comparative studies where glycerol gave a 93% yield for a model reaction, compared to 75% in ethanol and 60% in methanol. core.ac.uk
| Solvent | Type | Impact on Reaction | Source |
| Ethanol | Protic | Common solvent for reflux conditions, effective with piperidine. Yields can be good (e.g., 75% in a model reaction). | rjpbcs.comcore.ac.uk |
| Methanol | Protic | Can actively participate in the catalytic mechanism. | nih.govacs.org |
| Dioxane | Aprotic, Anhydrous | Prevents unwanted hydrolysis and side reactions. | rjpbcs.comresearchgate.net |
| Aqueous Ethanol | Protic, Green | Effective with milder catalysts like sodium acetate. | nih.gov |
| Glycerol | Protic, Green | Can provide excellent yields (e.g., 93% in a model reaction) and may not require an external catalyst. | core.ac.uk |
| Water | Protic, Green | Used in some modern catalytic systems to promote green synthesis. | nih.gov |
Reaction of 3-Methyl-1H-pyrazol-5(4H)-one with Decanal (or related long-chain aldehydes)
Optimization of Temperature and Reaction Time for High Yields
The efficiency of the Knoevenagel condensation for producing 4-alkylidene pyrazolones is highly dependent on both temperature and reaction duration. Studies on related compounds demonstrate that elevating the temperature generally accelerates the reaction and improves yields, particularly when dealing with reactants that have low solubility at room temperature. researchgate.net For instance, the synthesis of 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives showed that refluxing the reaction mixture for 4-6 hours is effective. rjpbcs.com
In the context of synthesizing similar heterocyclic compounds, researchers have systematically varied temperature and time to identify optimal conditions. For the synthesis of pyrazolo[3,4-c]pyrazoles, it was observed that increasing the temperature from room temperature to reflux conditions significantly increased the product yield from 25% to 40% over the same time period. researchgate.net While specific data for this compound is not extensively detailed in the provided results, the general principles of optimizing these parameters are well-established for the synthesis of the broader class of 4-alkylidene pyrazolones.
Below is a representative table illustrating the impact of temperature and reaction time on the yield of related pyrazolone derivatives, which can be extrapolated to the synthesis of the target compound.
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) | Catalyst | Solvent |
| 1 | 40 | 35-80 | 85-93 | MAST Biocatalyst | EtOH |
| 2 | 90 | 60 | - | Acetic Acid | - |
| 3 | Room Temp. | - | High | Sodium Acetate | 70% EtOH |
| 4 | Reflux | 240-360 | 69 | Piperidine | Ethanol |
This table presents data for the synthesis of various 4-substituted pyrazolone derivatives to illustrate general optimization trends. rjpbcs.commdpi.comnih.gov
Investigation of Stereochemical Control in Alkylidene Formation
The formation of the exocyclic double bond in this compound introduces the possibility of E/Z stereoisomerism. The stereochemical outcome of the Knoevenagel condensation is influenced by several factors, including the nature of the solvent, the catalyst, and the steric and electronic properties of the reactants. In many reported syntheses of 4-arylidene pyrazolones, the (Z)-isomer is predominantly or exclusively formed. nih.gov The stability of the resulting isomer, often governed by steric interactions between the substituents on the pyrazolone ring and the alkylidene group, plays a crucial role in determining the final product distribution.
While detailed stereochemical control studies for the decylidene derivative are not explicitly available, research on analogous compounds provides insight. The characterization of various 4-benzylidene pyrazolones using techniques like 1H-NMR spectroscopy has confirmed the formation of specific isomers. nih.gov For instance, the observation of a single set of signals for the final product often suggests the formation of a single, thermodynamically favored isomer. The specific geometry can be determined through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolone derivatives to develop more environmentally benign and efficient processes. rsc.orgscielo.org.za These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Protocols
One significant green chemistry strategy is the implementation of solvent-free reaction conditions. rsc.org The condensation of β-keto esters with hydrazine derivatives to form pyrazolones has been successfully carried out under solvent-free conditions, often leading to rapid reactions and excellent yields. researchgate.net This approach not only eliminates the environmental and economic costs associated with solvent use and disposal but can also enhance reaction rates. The synthesis of various 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals has been achieved with high efficiency under solvent-free and catalyst-free conditions by simply refluxing the reactants. rsc.org
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Various Aromatic Aldehydes | None | Microwave, Solvent-Free | Good to Excellent | researchgate.net |
| 2 | Triethoxymethane | None | Reflux, Solvent-Free | Excellent | rsc.org |
This table illustrates the effectiveness of solvent-free protocols for synthesizing pyrazolone-related structures.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. scielo.org.za The synthesis of pyrazolone derivatives has been shown to be highly amenable to microwave irradiation. researchgate.netshd-pub.org.rs Condensation reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, frequently under solvent-free conditions. researchgate.netscielo.org.za This rapid, high-yielding method is suitable for creating libraries of diverse pyrazolone derivatives efficiently. nanobioletters.com
| Entry | Reactants | Power (W) | Time (min) | Conditions | Yield (%) | Reference |
| 1 | Hydrazine derivatives, β-keto esters | - | - | Microwave, Solvent-Free | >90 | researchgate.net |
| 2 | 4-Amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | 300 | 20 | Microwave, 130°C | Better than conventional | scielo.org.za |
This table highlights the efficiency gains of microwave-assisted synthesis for pyrazolone and related heterocyclic systems.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different proton environments within the molecule. Based on data from analogous 4-alkylidene and 4-arylidene pyrazolone (B3327878) derivatives, the following proton chemical shifts (δ) can be anticipated ijpbs.commdpi.com. The olefinic proton of the decylidene group (=CH-), being adjacent to the electron-withdrawing pyrazolone ring, would likely appear as a triplet in the downfield region. The protons of the long alkyl chain would resonate in the typical upfield region for aliphatic protons. The methyl group attached to the pyrazolone ring (C3-CH₃) is expected to show a singlet. The NH proton of the pyrazole (B372694) ring is also anticipated to give a singlet, which can be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole ring) | 8.1-8.3 | s (broad) | - |
| =CH- (olefinic) | 6.1-7.2 | t | ~7.5 |
| C3-CH₃ | 1.8-2.3 | s | - |
| =CH-CH₂- | 2.2-2.5 | q | ~7.5 |
| -(CH₂)₇- | 1.2-1.6 | m | - |
| -CH₃ (terminal) | 0.8-0.9 | t | ~7.0 |
Note: The predicted values are based on spectral data of similar 4-alkylidene pyrazolone compounds. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, the carbonyl carbon (C=O) of the pyrazolone ring is expected to be the most downfield signal. The carbons of the exocyclic double bond (C4 and the adjacent carbon of the decylidene chain) would also show characteristic downfield shifts. The methyl carbon and the carbons of the decyl chain will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C5) | 158-172 |
| C3 | 144-148 |
| C4 | 120-125 |
| =CH- (olefinic) | 135-140 |
| C3-CH₃ | 10-15 |
| Decylidene Chain Carbons | 14-35 |
Note: The predicted values are based on spectral data of analogous 4-alkylidene pyrazolone compounds.
To confirm the assignments from one-dimensional NMR and to establish the connectivity and spatial relationships between atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, confirming the connectivity within the decylidene chain (e.g., the coupling between the olefinic proton and the adjacent methylene (B1212753) protons) rsc.org.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals of the methyl group and each CH₂ and CH group in the decylidene chain rsc.org.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the stereochemistry (E/Z isomerism) around the exocyclic double bond by observing through-space interactions between the olefinic proton and either the pyrazolone ring protons or the adjacent methylene protons of the decylidene chain.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. A prominent band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1722 cm⁻¹ ijpbs.com. The N-H stretching vibration of the pyrazole ring would likely appear as a broad band around 3400 cm⁻¹. The C=C stretching of the exocyclic double bond is expected around 1600-1650 cm⁻¹, and the C-H stretching vibrations of the alkyl chain would be observed in the 2850-2960 cm⁻¹ region ijpbs.commdpi.com.
Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum.
Table 3: Predicted Infrared (IR) and Raman Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) | Weak |
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |
| C=O Stretch | 1680-1722 (strong) | Moderate |
| C=C Stretch | 1600-1650 | Strong |
| C=N Stretch | 1590-1610 | Moderate |
Note: The predicted values are based on spectral data of similar 4-alkylidene pyrazolone compounds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₂₄N₂O), the calculated exact mass would be confirmed by HRMS analysis, typically with an accuracy of a few parts per million.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazolone derivatives include cleavage of the side chains and fragmentation of the heterocyclic ring. For the title compound, fragmentation of the decylidene chain would be expected, leading to a series of fragment ions differing by 14 Da (CH₂).
Single Crystal X-ray Diffraction Analysis of this compound (if applicable to this compound, or related derivatives)
While no single-crystal X-ray diffraction data for this compound is currently available in the public domain, analysis of related pyrazolone derivatives provides insight into the likely solid-state structure nih.govnih.gov. If suitable crystals could be grown, this technique would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For instance, X-ray diffraction studies on similar compounds have confirmed the planarity of the pyrazolone ring and have been used to determine the conformation of substituents nih.gov. Such an analysis would also definitively establish the E/Z stereochemistry of the exocyclic double bond and reveal details about hydrogen bonding and crystal packing.
Elucidation of Solid-State Molecular Conformation and Tautomeric Forms
The molecular conformation of this compound in the solid state is dictated by the spatial arrangement of its constituent parts: the pyrazolone ring, the methyl group at position 3, and the decylidene group at position 4. The planarity of the pyrazolone ring is a key feature, though it can exhibit minor deviations. For instance, in a related compound, the pyrazole ring was found to be approximately planar with a root-mean-square deviation of 0.026 Å. nih.gov
A significant aspect of the structure of pyrazol-5-ones is their existence in various tautomeric forms. The principal tautomers are the CH, OH, and NH forms. The equilibrium between these forms is influenced by substitution patterns and the surrounding medium. researchgate.net For 4-substituted pyrazol-5-ones, the keto-enol tautomerism is a primary consideration. In the solid state, many pyrazolone derivatives adopt a specific tautomeric form, which can be determined through techniques like X-ray crystallography.
For example, studies on similar compounds have shown a clear preference for a particular tautomer in the crystalline state. A derivative, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, was observed to undergo enol-to-keto tautomerism during crystallization, resulting in the keto form in the solid state. nih.gov Similarly, (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one adopts the keto-amine tautomeric form, stabilized by an intramolecular hydrogen bond. nih.gov In another case, a related compound, 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exists in the enamine-keto form, also stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov
The decylidene substituent in this compound is expected to adopt a stable, extended conformation to minimize steric hindrance. The flexibility of this alkyl chain may, however, allow for different packing arrangements in the crystal lattice.
The specific bond lengths and angles within the pyrazolone ring are indicative of the predominant tautomeric form. In the keto form, a distinct C=O double bond is expected, while the enol form would feature a C-OH single bond. The bond lengths within the heterocyclic ring often show intermediate character between single and double bonds, suggesting electron delocalization. nih.gov
| Parameter | Bond | Length (Å) | Reference Compound | Citation |
| Bond Length | C=O | 1.24 (avg) | Various pyrazolones | nih.govresearchgate.net |
| Bond Length | N-N | 1.39 (avg) | Various pyrazolones | nih.govresearchgate.net |
| Bond Length | C-N | 1.35 (avg) | Various pyrazolones | nih.govnih.gov |
| Bond Length | C-C (ring) | 1.42 (avg) | Various pyrazolones | nih.govnih.gov |
Table 1: Representative bond lengths in pyrazolone rings from related crystal structures. The exact values for this compound would require specific experimental determination.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way individual molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability and physical properties of the crystalline solid.
Hydrogen bonding is a dominant interaction in the crystal packing of pyrazolone derivatives. In tautomers containing N-H or O-H groups, these can act as hydrogen bond donors, while the carbonyl oxygen and ring nitrogen atoms are effective acceptors. This often leads to the formation of well-defined supramolecular structures. For instance, in the crystal structure of an oximino tautomer of a related pyrazolone, a strong intermolecular hydrogen bond between the oximino OH group and the carbonyl O atom creates planar hydrophilic strips. researchgate.net In other cases, intermolecular N—H⋯O hydrogen bonds can link molecules into inversion dimers, forming recognizable ring motifs such as R²₂(8). nih.gov
| Interaction Type | Donor | Acceptor | Motif/Structure | Reference Compound | Citation |
| Hydrogen Bond | N-H | O=C | Inversion Dimer (R²₂(8)) | 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one | nih.gov |
| Hydrogen Bond | O-H | O=C | Planar Strips | 1-n-decyl-4-hydroxyimino-3-methyl-1H-pyrazol-5(4H)-one | researchgate.net |
| Hydrogen Bond | O-H | N | Chains | 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
| Hydrogen Bond | C-H | O=C | Chains | (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
Table 2: Examples of hydrogen bonding motifs observed in the crystal structures of related pyrazolone compounds.
Reactivity and Chemical Transformations of 4 Decylidene 3 Methyl 1h Pyrazol 5 4h One
Reactions Involving the Exocyclic Decylidene Double Bond (C=C)
The exocyclic double bond in 4-decylidene-3-methyl-1H-pyrazol-5(4H)-one is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization makes it susceptible to various addition reactions.
Hydrogenation and Selective Reduction Strategies
The carbon-carbon double bond of the decylidene group can be readily reduced through catalytic hydrogenation. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel would be expected to efficiently reduce the exocyclic double bond to the corresponding 4-decyl-3-methyl-1H-pyrazol-5(4H)-one. The reaction conditions, including hydrogen pressure and temperature, can be optimized to ensure complete saturation of the double bond without affecting the pyrazolone (B3327878) ring.
Selective reduction strategies could be employed to target the C=C double bond in the presence of the carbonyl group. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst, often provides a milder alternative to high-pressure hydrogenation and can exhibit selectivity for the C=C bond.
Electrophilic and Nucleophilic Addition Reactions
The electron-deficient nature of the exocyclic double bond makes it a prime candidate for nucleophilic addition reactions, often in a Michael-type fashion. scielo.org.za A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the decylidene chain. For instance, the reaction with amines would yield β-amino derivatives.
Conversely, while less common for such an electron-poor alkene, electrophilic addition can be induced under specific conditions. libretexts.org The addition of halogens (e.g., Br₂) would likely proceed to give the dihalogenated derivative at the decylidene chain. The regioselectivity of the addition of hydrogen halides (e.g., HBr) would be expected to follow an anti-Markovnikov pattern due to the electronic influence of the pyrazolone ring, with the nucleophilic halide anion attacking the β-carbon. libretexts.orglibretexts.org
| Reaction Type | Reagent | Expected Product |
| Nucleophilic Addition | Primary/Secondary Amine | 4-(1-aminodecyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Nucleophilic Addition | Thiol | 4-(1-(thio)decyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Electrophilic Addition | Br₂ | 4-(1,2-dibromodecyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Electrophilic Addition | HBr | 4-(1-bromodecyl)-3-methyl-1H-pyrazol-5(4H)-one |
This table presents expected products based on the general reactivity of 4-alkylidene pyrazolones.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The exocyclic double bond of 4-alkylidene pyrazolones can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgrsc.org Given its electron-deficient character, it would react readily with electron-rich dienes. The reaction leads to the formation of spirocyclic compounds, where a six-membered ring is fused to the C4 position of the pyrazolone ring. The stereochemistry of the resulting spiro-adduct is influenced by the diene's structure and the reaction conditions.
Furthermore, the double bond can participate in 1,3-dipolar cycloadditions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgnumberanalytics.comyoutube.com This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings fused at the C4 position of the pyrazolone. For example, reaction with an azide (B81097) would yield a spiro-triazoline derivative.
Transformations at the Pyrazolone Heterocyclic Core
The pyrazolone ring itself possesses reactive sites, including the nitrogen atoms and the carbonyl group, which can undergo various transformations.
Electrophilic Substitution on the Pyrazolone Ring (if feasible under specific conditions)
Direct electrophilic substitution on the pyrazolone ring of this compound is challenging due to the presence of the deactivating 4-decylidene group. In related pyrazolone systems where the C4 position is unsubstituted, it is the most nucleophilic carbon and readily undergoes electrophilic substitution. researchgate.net However, with the C4 position occupied, electrophilic attack would be directed to other positions, such as the N1 or N2 atoms, or potentially the C5-oxygen, depending on the tautomeric form and the nature of the electrophile. Alkylation or acylation at the nitrogen atoms is a more probable outcome.
Nucleophilic Reactions Affecting the Carbonyl Group or Nitrogen Atoms
The carbonyl group at the C5 position can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent enamine-like system. It can, for instance, be converted to a thiocarbonyl group upon treatment with Lawesson's reagent or P₄S₁₀. The nitrogen atoms of the pyrazolone ring are nucleophilic and can be alkylated or acylated. rjpbcs.com Reaction with alkyl halides in the presence of a base would lead to N-alkylation, with the regioselectivity (N1 vs. N2) depending on the substituent at N1 (if any) and the reaction conditions. Acylation with acyl chlorides or anhydrides would yield N-acylpyrazolones.
| Reaction Site | Reagent | Reaction Type | Expected Product |
| C5-Carbonyl | Lawesson's Reagent | Thionation | 4-Decylidene-3-methyl-1H-pyrazole-5(4H)-thione |
| N1/N2-Nitrogen | Alkyl Halide/Base | Alkylation | 1-Alkyl-4-decylidene-3-methyl-1H-pyrazol-5(4H)-one |
| N1/N2-Nitrogen | Acyl Chloride/Base | Acylation | 1-Acyl-4-decylidene-3-methyl-1H-pyrazol-5(4H)-one |
This table presents expected products based on the general reactivity of pyrazolones.
Derivatization at Nitrogen Atoms (N-alkylation, N-acylation)
The pyrazolone ring contains two nitrogen atoms, both of which are potential sites for derivatization. The N1 atom, being part of an amide-like system, is the more common site for substitution. Such modifications are fundamental in medicinal chemistry for tuning the electronic and lipophilic properties of the molecule.
N-Alkylation and N-Acylation:
The introduction of alkyl or acyl groups at the N1 position is a common strategy in the synthesis of pyrazolone derivatives. This is typically achieved by reacting a precursor like 3-methyl-1H-pyrazol-5(4H)-one with an appropriate alkylating or acylating agent. For instance, the synthesis of N-phenyl pyrazolones often involves the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), which directly installs the phenyl group at the N1 position. While specific studies on the N-alkylation or N-acylation of this compound are not prevalent, the general reactivity of the pyrazolone nucleus suggests that it would readily undergo such transformations.
These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the pyrazole (B372694) ring attacks the electrophilic carbon of the alkyl halide or acyl chloride. The choice of solvent and base is crucial for the success of these reactions.
Table 1: Representative N-Derivatization Reactions of Pyrazolone Scaffolds
| Reaction Type | Reagents | Product Type | Significance |
| N-Phenylation | Phenylhydrazine, Ethyl Acetoacetate | 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | Core reaction for creating a widely used pyrazolone intermediate. |
| N-Ethylation | 1-Ethyl-3-methyl-1H-pyrazol-5-amine | Introduction of small alkyl groups to modify solubility and biological activity. synquestlabs.com | |
| N-Acylation | Acyl Halides, Base | N-Acyl Pyrazolones | Enhances chemical diversity for various applications. nih.gov |
Carbonyl Group Modifications (e.g., Thionation to 4-Decylidene-3-methyl-1H-pyrazole-5(4H)-thione)
The exocyclic carbonyl group at the C5 position of the pyrazolone ring is a key site for chemical modification. One of the most significant transformations is thionation, the replacement of the oxygen atom with a sulfur atom, which dramatically alters the electronic properties and reactivity of the molecule.
Thionation with Lawesson's Reagent:
The conversion of the carbonyl group to a thiocarbonyl group is effectively achieved using thionating agents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being a prominent example. This reaction involves the nucleophilic attack of the carbonyl oxygen on the phosphorus of the dissociated Lawesson's reagent, leading to the formation of a spirocyclic intermediate. Subsequent decomposition of this intermediate yields the desired thione. fao.org
Studies on analogous heterocyclic systems have shown that this transformation can be carried out efficiently, often under thermal conditions in non-polar solvents. fao.org The resulting 4-decylidene-3-methyl-1H-pyrazole-5(4H)-thione possesses a reactive thiocarbonyl group, which can serve as a building block for the synthesis of sulfur-containing heterocycles.
Table 2: Carbonyl Thionation Reaction
| Starting Material | Reagent | Product | Key Features | Reference |
| This compound | Lawesson's Reagent | 4-Decylidene-3-methyl-1H-pyrazole-5(4H)-thione | Replacement of C=O with C=S; Creates a reactive thiocarbonyl for further synthesis. | fao.org |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The pyrazolone scaffold is an excellent substrate for such reactions.
While direct MCRs starting with this compound are specific, the closely related 3-methyl-1-phenyl-5-pyrazolone is extensively used in MCRs. A notable example is the three-component reaction with various aldehydes, catalyzed by sodium acetate (B1210297), to produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govnih.gov This reaction proceeds through an initial Knoevenagel condensation of the pyrazolone with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. nih.gov It has been highlighted that some reported three-component syntheses intended to form pyrazolo[3,4-b]quinolines actually yield these bis-pyrazolone structures. nih.gov
Synthesis of Novel Fused Heterocyclic Systems
The reactive sites on the this compound backbone make it an ideal precursor for constructing fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
One major strategy involves building a new ring onto the existing pyrazole core. nih.gov For instance, pyrazolo[3,4-b]pyridines, a class of fused heterocycles, can be synthesized from 5-aminopyrazole precursors (which can be derived from pyrazolones) by reaction with 1,3-dicarbonyl compounds. nih.gov The reaction involves the condensation of the amino group of the pyrazole with one of the carbonyl groups, followed by cyclization to form the pyridine (B92270) ring. The regioselectivity of this reaction depends on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. nih.gov
Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Pyrazole Precursor | Reagents | Fused System | Synthetic Strategy | Reference |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | Formation of a pyridine ring onto the pyrazole core. | nih.gov |
| 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, Acetyl Acetone, Aldehydes, Phenacyl Bromides | Multi-component reaction | (±)-3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H- nih.govwiley.combuchler-gmbh.comtriazolo[3,4-b] nih.govnih.govbuchler-gmbh.comthiadiazine | One-pot, two-step MCR leading to a complex fused system containing a pyrazole ring. | nih.gov |
Annulation Reactions Leading to Polycyclic Structures
Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to convert this compound derivatives into complex polycyclic structures. These reactions are crucial for accessing novel chemical space.
A pertinent example is the [4+1] annulation reaction. Although demonstrated on 4-bromo-pyrazolones, this strategy shows the potential of the pyrazolone ring to participate in cycloadditions. In this reaction, a 4-bromopyrazolone reacts with an aza-ortho-quinone methide in an organocatalytic, enantioselective process to yield chiral spiro-indoline-pyrazolones. buchler-gmbh.com This demonstrates how the C4 position of the pyrazolone can be a key anchor point for building spirocyclic systems.
Furthermore, the pyrazole nucleus itself, particularly in its 4H-pyrazole tautomeric form, can act as a diene in Diels-Alder reactions. mdpi.com This [4+2] cycloaddition with a suitable dienophile (like a strained alkyne) provides a direct route to bicyclic adducts, which are valuable polycyclic scaffolds. The reactivity in these reactions is highly influenced by substituents at the C4 position. mdpi.com
Table 4: Annulation Reactions for Polycyclic Synthesis
| Reaction Type | Pyrazolone Derivative | Reagents | Product Type | Reference |
| [4+1] Annulation | 4-Bromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | Spiro-indoline-pyrazolone | buchler-gmbh.com |
| Diels-Alder [4+2] Cycloaddition | 4H-Pyrazoles | Strained Alkynes (e.g., BCN) | Bicyclic Adducts | mdpi.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one, DFT calculations would provide significant insights into its behavior and characteristics.
Geometry Optimization and Conformational Analysis of this compound
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This would reveal key bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore the different spatial arrangements of the decylidene chain and the pyrazolone (B3327878) ring. Due to the flexibility of the long alkyl chain, numerous conformers could exist. By calculating the relative energies of these conformers, the most stable and likely conformations of the molecule in the gas phase could be identified.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. This map would identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing valuable information about how the molecule would interact with other chemical species.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
DFT calculations can predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound would aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.
The prediction of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. These calculated frequencies, when compared with experimental data, can help to identify characteristic functional groups and confirm the optimized geometry.
Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule and its potential color.
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular and Intermolecular Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding. For this compound, QTAIM analysis would be used to:
Characterize intramolecular bonds: By locating bond critical points (BCPs) in the electron density, the nature of the covalent bonds within the pyrazolone ring and the decylidene chain could be classified as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.
Analyze intermolecular interactions: QTAIM can also identify and characterize weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces, which are crucial for understanding the packing of molecules in the solid state.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for studying the step-by-step process of chemical reactions. For the synthesis of this compound, which is likely formed through a Knoevenagel condensation reaction, computational modeling could:
Map the reaction pathway: By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out.
Determine activation energies: The energy barriers for each step of the reaction can be calculated, providing insights into the reaction kinetics and identifying the rate-determining step.
Investigate the role of catalysts: If a catalyst is used in the synthesis, its interaction with the reactants and its effect on the activation energies can be modeled to understand its catalytic mechanism.
Tautomeric Equilibrium Analysis and Solvent Effects via Computational Approaches
Pyrazolone derivatives are known to exist in different tautomeric forms. For this compound, at least three potential tautomers could exist: the CH, OH, and NH forms. Computational chemistry offers a way to investigate this equilibrium by:
Calculating the relative stabilities of tautomers: The energies of the different tautomers can be calculated in the gas phase to determine their relative stabilities.
Modeling solvent effects: The surrounding solvent can significantly influence the tautomeric equilibrium. Using computational models like the Polarizable Continuum Model (PCM), the relative energies of the tautomers can be recalculated in different solvents to predict how the equilibrium will shift. This information is crucial for understanding the behavior of the compound in solution.
Potential Applications in Materials Science and Industrial Catalysis
Role as Ligands in Coordination Chemistry for Metal Complexationnih.govnih.gov
The pyrazolone (B3327878) ring system is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govnih.gov The presence of nitrogen and oxygen donor atoms allows for the formation of stable metal complexes. The specific structure of 4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one, with its long alkyl chain, offers unique advantages in the design of metal complexes with tailored properties.
Synthesis and Characterization of Novel Metal Complexesnih.govnih.gov
The synthesis of metal complexes with this compound as a ligand can be achieved through the reaction of the pyrazolone derivative with a suitable metal salt in an appropriate solvent. The pyrazolone ligand can coordinate to the metal center through its oxygen and nitrogen atoms, acting as a bidentate ligand. The long decylidene chain, while not directly involved in coordination, is expected to significantly influence the solubility of the resulting metal complexes, making them more soluble in nonpolar organic solvents. This property is particularly advantageous for applications in homogeneous catalysis and materials processing where solubility in organic media is crucial.
The characterization of these novel metal complexes would involve a range of spectroscopic and analytical techniques.
Table 1: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the C=O and C=N stretching frequencies of the pyrazolone ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of the complex in solution and investigation of the environment of the ligand protons and carbons upon coordination. |
| UV-Visible Spectroscopy | Study of the electronic transitions within the complex and determination of its optical properties. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex, confirming its composition. |
| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. |
These characterization methods would provide a comprehensive understanding of the structure and bonding in the novel metal complexes of this compound.
Exploration of Catalytic Activities of Pyrazolone-Metal Complexesnih.gov
Metal complexes derived from pyrazolone ligands have shown promise as catalysts in various organic transformations. nih.gov The catalytic activity of metal complexes of this compound is an area of significant research interest. The nature of the metal ion and the coordination environment provided by the pyrazolone ligand are key factors that determine the catalytic properties of the complex.
For instance, pyrazolone-metal complexes have been investigated for their catalytic activity in oxidation reactions. nih.gov The presence of the long decylidene chain could enhance the interaction of the catalyst with nonpolar substrates, potentially leading to improved catalytic efficiency and selectivity in reactions such as the oxidation of hydrocarbons. The general mechanism for such catalytic oxidations often involves the activation of an oxidant, like hydrogen peroxide, by the metal center, followed by the transfer of an oxygen atom to the substrate.
Precursors for Advanced Organic Materialswikipedia.orgprimachemicals.com
The unique molecular structure of this compound makes it a valuable precursor for the synthesis of advanced organic materials with specific functionalities.
Synthesis of Dyes and Pigments with Tunable Optical Propertieswikipedia.orgprimachemicals.comresearchgate.net
Pyrazolone derivatives are well-known precursors for the synthesis of a wide range of dyes and pigments. wikipedia.orgprimachemicals.comresearchgate.net The chromophoric system of these dyes often involves the pyrazolone ring coupled with other aromatic or heterocyclic moieties. The synthesis of dyes from this compound can be achieved through coupling reactions, such as azo coupling, with diazotized aromatic amines.
The long decylidene chain in the resulting dye molecule is expected to have a significant impact on its properties. It would increase the lipophilicity of the dye, making it more soluble in organic solvents and oils. This property is highly desirable for applications in printing inks, plastics, and paints where good dispersibility and compatibility with the medium are essential. google.com The specific color of the dye can be tuned by varying the aromatic amine used in the coupling reaction, allowing for the synthesis of a palette of colors. researchgate.net
Table 2: Potential Dye Classes from this compound
| Dye Class | Synthetic Approach | Potential Application |
| Azo Dyes | Coupling with diazonium salts of aromatic amines. | Printing inks, coloration of plastics. google.com |
| Disazo Pigments | Co-reaction with a pyrazolone coupler and a tetrazotized diamine. | High-performance pigments for paints and coatings. google.com |
Development of Functional Polymers and Coatings
The incorporation of this compound or its derivatives into polymeric structures can lead to the development of functional polymers and coatings with tailored properties. The long alkyl chain can act as a plasticizer or a compatibilizer, improving the processability and flexibility of the polymer.
Furthermore, the pyrazolone moiety can be functionalized to introduce polymerizable groups, allowing for its incorporation into the polymer backbone or as a pendant group. For example, the pyrazolone ring could be modified to contain a vinyl or an acrylate (B77674) group, which can then be polymerized through standard polymerization techniques. The resulting polymers would possess the inherent properties of the pyrazolone unit, such as its ability to form metal complexes or its optical properties. Disazo pyrazolone pigments have been incorporated into polymers to provide coloration. google.com The presence of the decylidene chain in pigments derived from this compound would likely enhance their compatibility with various polymer matrices.
Applications in Separation Sciencenih.govnih.govresearchgate.net
The ability of pyrazolone derivatives to selectively bind to metal ions has led to their application in separation science, particularly in the field of solvent extraction. nih.govnih.govresearchgate.net this compound, with its pronounced lipophilic character due to the decylidene group, is a promising candidate for the efficient extraction of metal ions from aqueous solutions into an organic phase.
In a typical solvent extraction process, the pyrazolone derivative, dissolved in an immiscible organic solvent, is brought into contact with an aqueous solution containing the metal ions. The pyrazolone acts as an extractant, forming a neutral metal complex that is soluble in the organic phase. The efficiency and selectivity of the extraction process are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic solvent. The long alkyl chain of this compound is expected to significantly enhance its distribution into the organic phase, thereby improving the extraction efficiency. Studies on similar long-chain 4-acylpyrazolones have demonstrated their effectiveness in the extraction of various metal ions. nih.gov
Use as Extractants for Metal Ions
Pyrazolone derivatives, particularly 4-acylpyrazolones, are well-established as effective chelating agents and extractants for a variety of metal ions in liquid-liquid extraction processes. The core structure, containing nitrogen and oxygen donor atoms, allows for the formation of stable complexes with metal ions, facilitating their separation from aqueous solutions into an organic phase. nih.govsemanticscholar.org
Research on related 4-acylpyrazolone ligands has shown their capability to extract trivalent lanthanoids such as Lanthanum (La), Europium (Eu), and Lutetium (Lu). nih.gov The efficiency of this extraction can be significantly enhanced through synergistic effects when used in combination with other compounds like phosphine (B1218219) oxides. researchgate.net For instance, the use of 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one in conjunction with agents like trioctylphosphine (B1581425) oxide (TOPO) has demonstrated a synergistic effect that boosts the extraction of lanthanoid ions. researchgate.net
The general mechanism involves the pyrazolone ligand in its enol form losing a proton and coordinating with the metal ion. The resulting neutral metal-ligand complex exhibits increased hydrophobicity, which drives its transfer into the organic solvent. The specific structure of the alkyl or acyl group at the 4-position of the pyrazolone ring can influence the extraction efficiency and selectivity for different metal ions. While no specific extraction data for This compound is available, its long decylidene chain would likely enhance the lipophilicity of its metal complexes, potentially making it an effective extractant in solvent extraction systems.
A study on a related Schiff base derived from 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone highlighted that the oxygen and nitrogen atoms are available for coordination with metals, further supporting the potential of such compounds as ligands for metal extraction. nih.gov
| Ligand | Metal Ions Extracted | Key Findings |
| 4-Acylpyrazolone derivatives | Lanthanoids (La, Eu, Lu) | Effective for synergistic solvent extraction, especially with bidentate nitrogen bases. nih.gov |
| 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one | Lanthanoids (La, Nd, Eu, Ho, Lu) | Synergistic extraction observed with phosphine oxides like TOPO. researchgate.net |
| 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone derived Schiff base | General Metals | The oxygen and nitrogen atoms are positioned for metal coordination. nih.gov |
Development of Adsorbents for Environmental Remediation
The ability of pyrazolone derivatives to chelate with metal ions has been harnessed in the development of solid adsorbents for the removal of heavy metals from aqueous environments. By immobilizing pyrazolone functionalities onto solid supports, highly effective and often reusable materials for environmental remediation can be created.
One approach involves modifying activated carbons with pyrazolone compounds. For example, activated carbons derived from apricot and cherry stones were modified with 3-methyl-1-phenyl-pyrazolone-5 (HMPP). researchgate.net These modified carbons were then used as sorbents for heavy metals. In a similar vein, a composite of activated carbon, nanomagnetite, and pyrazolone was synthesized and used as an adsorbent for cadmium (Cd(II)) ions. researchgate.net
Another promising strategy is the grafting of pyrazolone-containing ligands onto a silica (B1680970) surface. A novel adsorbent, SiNPz-Th, was developed by grafting a β-ketoenol-pyrazole-thiophene receptor onto silica. This material was effective in removing heavy metal ions such as Lead (Pb(II)), Copper (Cu(II)), Zinc (Zn(II)), and Cadmium (Cd(II)) from water. nih.govacs.orgnih.govresearchgate.net The study found that the adsorption capacity was pH-dependent, with optimal removal achieved at a pH of 6. acs.orgresearchgate.net The adsorption process was found to follow a pseudo-second-order kinetic model, suggesting a chemisorption mechanism involving complexation between the metal ions and the adsorbent. acs.org The selectivity of this adsorbent was found to be in the order of Pb(II) > Cu(II) > Zn(II) > Cd(II). nih.gov
Furthermore, polysiloxane materials functionalized with a 4-acylpyrazolone Schiff base have been synthesized for the adsorption of lanthanide ions from aqueous solutions, indicating the versatility of these materials. researchgate.net Metal-organic frameworks (MOFs) based on pyrazolate linkers have also been developed for the capture of volatile organic compounds like formaldehyde (B43269), showcasing their potential in air purification. researchgate.net
The long alkyl chain in This compound could enhance its interaction with organic pollutants through hydrophobic interactions, suggesting its potential as a component in adsorbents for the removal of both heavy metals and organic contaminants from water.
| Adsorbent Material | Target Pollutants | Key Research Findings |
| Activated carbons modified with 3-methyl-1-phenyl-pyrazolone-5 | Heavy metals | Synthesis of sorbents from fruit stones for heavy metal sorption. researchgate.net |
| Activated carbon-nanomagnetite-pyrazolone composite | Cadmium (Cd(II)) | Used as an adsorbent for Cd(II) ions. researchgate.net |
| Silica-grafted β-ketoenol-pyrazole-thiophene (SiNPz-Th) | Pb(II), Cu(II), Zn(II), Cd(II) | Effective for heavy metal removal from aqueous medium, with selectivity for Pb(II). nih.govacs.orgnih.govresearchgate.net |
| 4-Acylpyrazolone functionalized polysiloxane | Lanthanide ions | Developed for the adsorption of lanthanide ions. researchgate.net |
| Aluminum pyrazolate dicarboxylate MOF | Formaldehyde | Demonstrates selective and efficient capture of formaldehyde from the air. researchgate.net |
Future Research Directions and Emerging Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of 4-alkylidene pyrazolones often involves the Knoevenagel condensation of a pyrazolone (B3327878) precursor (like 3-methyl-1H-pyrazol-5(4H)-one) with an aldehyde (decanal). This process frequently relies on volatile organic solvents and basic catalysts, presenting environmental and efficiency challenges. Future research must prioritize the development of greener, more efficient synthetic routes.
A primary challenge is to enhance the atom economy of the synthesis. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent a promising avenue. nih.gov An MCR approach could potentially construct the 4-decylidene-3-methyl-1H-pyrazol-5(4H)-one molecule from simpler starting materials in one pot, significantly reducing waste and purification steps. nih.gov
Furthermore, the exploration of alternative energy sources and reaction media is critical. Solvent-free reaction conditions, such as ball-milling, have been successfully applied to similar pyrazolone syntheses, offering a significant reduction in solvent waste. nih.govacs.org The use of ultrasound or microwave irradiation are other green techniques known to accelerate reaction times and improve yields in heterocyclic synthesis. mdpi.commdpi.com Catalyst development is another key area. Designing reusable, heterogeneous catalysts, such as nano-ZnO, could replace traditional homogeneous catalysts, simplifying product purification and minimizing catalyst waste. nih.gov
| Synthetic Strategy | Potential Advantage for Sustainability | Key Challenge |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, less waste. nih.gov | Identifying suitable starting materials and reaction conditions. |
| Solvent-Free Ball Milling | Eliminates bulk solvent use, energy-efficient. nih.govacs.org | Ensuring complete reaction and scalability. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved energy efficiency. mdpi.commdpi.com | Controlling reaction temperature and potential side reactions. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification. nih.gov | Catalyst deactivation and optimizing activity. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is largely dictated by its electron-rich exocyclic double bond and the multiple nucleophilic/electrophilic sites within the pyrazolone ring. researchgate.net While reactions at the C-4 position are known, a significant opportunity lies in exploring unconventional transformations. The long decylidene chain may introduce unique steric and electronic effects, potentially enabling novel reactivity not observed in smaller analogues.
Future research should focus on cycloaddition reactions. The exocyclic double bond is a prime candidate for [2+1], [2+2], [3+2], and [4+2] cycloadditions to build complex spirocyclic and fused-ring systems, which are of high interest in medicinal chemistry. nih.govacs.org For instance, a highly chemoselective [2+1] annulation has been demonstrated with related α-alkylidene pyrazolones, using the alkylidene carbon as a C1 synthon to create vinylcyclopropanes. acs.org Investigating similar reactions for the decylidene derivative could yield novel molecular architectures.
Another area of interest is the use of the compound in tandem reactions, where a single set of reagents triggers multiple bond-forming events. The inherent functionality of the molecule could be exploited in domino or cascade sequences, allowing for the rapid construction of molecular complexity from a relatively simple starting material. The challenge will be to control the chemo- and regioselectivity of these transformations, a task where modern catalytic systems will be indispensable.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of short-lived intermediates and transition states. Standard analytical techniques like NMR and mass spectrometry are excellent for characterizing stable starting materials and final products but often fail to capture the fleeting species that govern reaction pathways. nih.govnih.govacs.org
The primary challenge is the low concentration and short lifetime of these intermediates. Future research should leverage advanced, time-resolved spectroscopic techniques. For example, in-situ IR and Raman spectroscopy can monitor changes in vibrational modes in real-time, providing structural information on species as they form and are consumed. Time-course NMR studies can also be employed to track the progress of a reaction and identify key intermediates, as has been used to understand the stability of related heterocyclic intermediates. yorku.ca
Computational chemistry, specifically Density Functional Theory (DFT), will be a crucial partner to experimental studies. acs.org Theoretical calculations can predict the structures and energies of potential intermediates and transition states, guiding experimental efforts to detect them. By combining advanced spectroscopic observation with computational modeling, a complete mechanistic picture can be developed, enabling more precise control over reaction outcomes.
Design and Synthesis of Next-Generation Pyrazolone-Based Functional Materials
The unique structure of this compound, combining a polar heterocyclic head with a long, nonpolar aliphatic tail, makes it an attractive building block for functional materials. The pyrazolone core is a known chromophore, and its derivatives have been investigated as dyes and photochromic compounds. researchgate.net The decylidene chain imparts amphiphilic character, suggesting potential applications in self-assembly, liquid crystals, or as surface-active agents.
A significant research direction is the development of novel dyes and sensors. The electronic properties of the pyrazolone system can be tuned by further functionalization, potentially leading to materials with interesting photophysical properties, such as solvatochromism or aggregation-induced emission. The long alkyl chain could facilitate the formation of Langmuir-Blodgett films or self-assembled monolayers on surfaces.
Another emerging area is the synthesis of pyrazolone-based polymers. The exocyclic double bond could be a site for polymerization, or the entire molecule could be incorporated as a functional monomer into copolymers. Such polymers could have applications in organic electronics, specialty coatings, or as drug-delivery vehicles. The challenge lies in developing controlled polymerization methods that can handle the functionalized monomer and in characterizing the resulting material's bulk properties.
| Material Class | Potential Application | Key Structural Feature |
| Amphiphilic Dyes | Sensors, Imaging Agents, Liquid Crystals | Polar pyrazolone head, nonpolar decylidene tail. |
| Functional Polymers | Organic Electronics, Specialty Coatings | Polymerizable exocyclic double bond. |
| Self-Assembled Monolayers | Surface Modification, Nanopatterning | Amphiphilic nature for organization at interfaces. |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of new reactions and applications for this compound, modern high-throughput and automated techniques are essential. The synthesis of derivatives and the screening of reaction conditions can be a laborious process when performed manually. Automated synthesis platforms can perform dozens or even hundreds of reactions in parallel, systematically varying substrates, catalysts, solvents, and temperatures. scispace.com
The integration of MCRs with automated platforms is particularly powerful for creating large libraries of diverse pyrazolone derivatives for biological or materials screening. nih.gov This approach allows for the rapid exploration of chemical space around the core scaffold.
The primary challenge in this area is the adaptation of chemical reactions to robotic platforms, which often requires robust and reliable reaction protocols that are tolerant of minor variations and amenable to small-scale execution. Furthermore, the vast amount of data generated by high-throughput screening necessitates the use of machine learning and artificial intelligence algorithms to identify trends, predict optimal conditions, and propose new experiments. By combining automated synthesis with intelligent data analysis, the research and development cycle for new pyrazolone-based compounds and materials can be dramatically shortened.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Decylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives?
The synthesis typically involves multi-step reactions, including:
- Vilsmeier-Haack formylation : Used to introduce aldehyde groups to the pyrazolone core via reaction with DMF and POCl₃ .
- Condensation reactions : For example, reacting 3-substituted pyrazole-4-carbaldehydes with active methylene compounds to form substituted pyrazolones .
- Ultrasound-assisted synthesis : Non-conventional methods like ultrasonication can improve reaction efficiency and reduce by-products .
Q. How is the crystal structure of this compound derivatives characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Using Mo/Kα radiation at low temperatures (e.g., 296 K) to minimize thermal motion artifacts .
- Structure refinement : SHELXL software refines anisotropic displacement parameters and resolves hydrogen atom positions .
- Validation : Tools like PLATON or WinGX ensure geometric accuracy and detect twinning or disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for pyrazolone derivatives?
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects. Mitigation strategies include:
- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry data with SCXRD results .
- Temperature-dependent studies : Collect diffraction data at multiple temperatures to identify conformational flexibility .
- Hirshfeld surface analysis : Quantify intermolecular interactions to explain packing anomalies .
Q. What experimental design considerations minimize by-products during pyrazolone synthesis?
Optimization strategies involve:
- Stoichiometric control : Precisely balance reagents (e.g., aldehydes and active methylene compounds) to avoid side reactions .
- Green chemistry principles : Use continuous flow reactors or ionic liquids to enhance selectivity .
- In-situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .
Q. How do substituents influence the hydrogen-bonding networks and crystal packing of pyrazolone derivatives?
Substituents like chloro or methoxy groups alter electronic and steric properties:
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to map supramolecular architectures .
- Crystallographic software : SHELXPRO and ORTEP visualize interactions and calculate geometric parameters (e.g., D···A distances, angles) .
- Comparative studies : Analyze derivatives with varying substituents (e.g., 4-chloro vs. cyclopropylamino groups) to correlate structure with packing behavior .
Methodological Notes
- Crystallographic Refinement : Always validate SHELXL outputs with tools like ADDSYM to detect missed symmetry .
- Hydrogen Bond Analysis : Use Mercury or CrystalExplorer to generate interaction diagrams for publications .
- Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE) can systematically explore parameter space for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
